molecular formula C4H3BrN2 B057311 4-Bromopyridazine CAS No. 115514-66-4

4-Bromopyridazine

Cat. No.: B057311
CAS No.: 115514-66-4
M. Wt: 158.98 g/mol
InChI Key: BZJSAOCTEXRSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromopyridazine is a useful research compound. Its molecular formula is C4H3BrN2 and its molecular weight is 158.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Treatment and Radiosensitizing Agents : Bromopyridone nucleotide analogues, including 4-Bromopyridazine derivatives, are explored as radiosensitizers, specifically under anoxic conditions, to enhance the efficacy of ionizing radiation in tumor treatments. These compounds have been found to yield DNA interstrand cross-links in duplex DNA selectively under anoxic conditions (Rudra et al., 2015).

  • Potassium Channel Activators : Research on novel 3,4-dihydro-2H-1,4-benzoxazine derivatives, involving the substitution with activated halogenopyridines like this compound, demonstrated strong potassium channel-activating effects. These findings have implications for developing therapeutics for conditions like hypertension (Matsumoto et al., 1996).

  • Antihypertensive Effects : A specific compound, YM934, derived from the substitution of 3,4-dihydro-2H-1,4-benzoxazine with this compound, was identified to have potent oral antihypertensive effects in hypertensive rats, demonstrating the potential of this compound derivatives in cardiovascular pharmacology (Matsumoto et al., 1996).

  • Kinase Inhibitors in Cancer Therapy : Derivatives of this compound have been synthesized and evaluated for their inhibitory activities against c-Met kinase, demonstrating moderate to good antitumor activities. This research highlights the potential of this compound derivatives in developing novel cancer therapies (Liu et al., 2020).

  • Neurological Applications : 4-Aminopyridine, a compound related to this compound, has been used in the treatment of neurological disorders, including multiple sclerosis, due to its capacity to improve impulse conduction through demyelinated lesions (Jensen et al., 2014).

  • Neuroprotective Effects : In studies related to optic neuritis and multiple sclerosis, 4-Aminopyridine was found to prevent neuroaxonal loss in the CNS, indicating disease-modifying effects beyond symptomatic therapy (Dietrich et al., 2020).

  • Peripheral Nerve Injury Treatment : Research on 4-Aminopyridine has demonstrated its efficacy in improving myelination, nerve conduction velocity, muscle atrophy, and motor function after traumatic peripheral nerve injury (Hsu et al., 2020).

  • Drug Discovery : [1,2,4]Triazolo[4,3-a]phthalazines, including those with this compound structures, are being explored as inhibitors of diverse bromodomains, which are gaining interest as drug targets in various diseases (Fedorov et al., 2013).

Safety and Hazards

4-Bromopyridazine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed (H302) and should be handled with appropriate personal protective equipment . In case of contact with skin or eyes, or if swallowed, medical advice should be sought immediately .

Properties

IUPAC Name

4-bromopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2/c5-4-1-2-6-7-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJSAOCTEXRSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591488
Record name 4-Bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115514-66-4
Record name 4-Bromopyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115514-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridazine, 4-bromo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromopyridazine
Reactant of Route 2
4-Bromopyridazine
Reactant of Route 3
4-Bromopyridazine
Reactant of Route 4
4-Bromopyridazine
Reactant of Route 5
4-Bromopyridazine
Reactant of Route 6
4-Bromopyridazine
Customer
Q & A

Q1: What is a significant application of 4-Bromopyridazine in chemical biology research?

A: this compound has been identified as a promising "switchable electrophile" for developing covalent inhibitors. [] Specifically, it demonstrates activity against dimethylarginine dimethylaminohydrolase (DDAH). [] Its reactivity is enhanced upon protonation, allowing for selective targeting of specific residues in enzymes. []

Q2: How does this compound interact with its target DDAH?

A: Research indicates that this compound inactivates DDAH through covalent modification of an active site cysteine residue. [] This occurs via S-pyridinylation, facilitated by a neighboring aspartic acid residue within the enzyme's active site. []

Q3: Can the reactivity of this compound analogs be modified?

A: Yes, studies have shown that modifying the leaving group's pKa in this compound analogs can significantly influence their reactivity. [] This tunability makes these compounds attractive for developing targeted covalent inhibitors with enhanced selectivity profiles.

Q4: What are the advantages of the industrial preparation method of this compound described in the research?

A: The research highlights an industrial preparation method for this compound that utilizes 3,6-dichloropyridazine as the starting material. [] This method involves four distinct steps and is advantageous due to its high yield, short reaction pathway, and readily available starting materials. []

Q5: Beyond its use as a "switchable electrophile," how else can this compound be utilized in synthetic chemistry?

A: this compound serves as a versatile building block for synthesizing various substituted 3-aminopyridazines. [] This is achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions. [] These reactions allow for the introduction of diverse substituents at the 4-position of the pyridazine ring, expanding the possibilities for creating new compounds with potentially valuable biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.